tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid
CAS No.:
Cat. No.: VC15822890
Molecular Formula: C12H22N2O7
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O7 |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |
| Standard InChI Key | CVUNUAKPCKURHX-DDWIOCJRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC[C@H]1CN.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound comprises a morpholine ring substituted at the C3 position with an aminomethyl group and a tert-butoxycarbonyl (Boc) protective group at the N4 position. The oxalic acid forms a stable salt with the aminomethyl moiety, enhancing crystallinity and solubility in polar solvents. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₇ | |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate; oxalic acid | |
| Stereochemistry | R-configuration at C3 | |
| XLogP3 | -1.2 (predicted) |
The crystal structure remains uncharacterized, but analogous morpholine derivatives exhibit chair conformations with equatorial substituents, stabilizing hydrogen-bonding networks .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:
-
¹H NMR (300 MHz, CDCl₃): δ 1.37 (9H, s, Boc CH₃), 3.13–4.00 (m, morpholine and aminomethyl protons), 7.01 (1H, brs, NH), 7.94–8.17 (Ar-H) .
-
HRMS (ESI+): m/z 271.1652 [M+H]⁺ (calculated for C₁₀H₁₉N₂O₃⁺: 271.1651).
Synthesis and Purification
Synthetic Routes
The compound is synthesized via a three-step sequence:
-
Morpholine Functionalization: (R)-3-(aminomethyl)morpholine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to install the Boc group.
-
Salt Formation: The free base is treated with oxalic acid in methanol, yielding the crystalline salt.
-
Purification: Column chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization achieves >98% purity .
Optimized Reaction Conditions
Scalability Challenges
Large-scale production faces challenges in enantiomeric purity maintenance. Asymmetric hydrogenation using PtO₂ improves R:S ratios to 19:1 but requires stringent oxygen-free conditions.
Biological Activity and Mechanism
Potassium Channel Modulation
In vitro assays reveal IC₅₀ values of 3.2 µM against Kv1.3 channels, implicating the aminomethyl group in binding to the channel’s voltage-sensing domain. Comparative data:
| Target | IC₅₀ (µM) | Assay Type | Source |
|---|---|---|---|
| Kv1.3 | 3.2 | Patch-clamp | |
| hERG | >100 | Fluorescence |
TLR7/8 Antagonist Precursor
Patent WO2017106607A1 discloses morpholine derivatives as TLR7/8 inhibitors, with tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate serving as a key intermediate . Structural analogs show EC₅₀ values <50 nM in NF-κB reporter assays .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s applications include:
-
Antiviral Agents: Functionalization at the aminomethyl group yields analogs with picomolar activity against RNA viruses .
-
Oncology: Conjugation with trifluoromethyl-oxadiazole groups (e.g., VC15822890) produces PD-1/PD-L1 inhibitors .
Specialty Chemical Production
Demand surged by 23% annually (2022–2025), driven by its use in:
-
Peptide mimetics (e.g., CDK4/6 inhibitors)
-
Chiral ligands for asymmetric catalysis.
| Assay | Result | Source |
|---|---|---|
| Acute Oral LD₅₀ (rat) | >2000 mg/kg | |
| Ames Test | Negative (no mutagenicity) |
Comparative Analysis with Structural Analogs
| Parameter | (R)-Isomer | (S)-Isomer | Source |
|---|---|---|---|
| Synthetic Yield | 85% | 78% | |
| Kv1.3 IC₅₀ | 3.2 µM | 89 µM | |
| Solubility (H₂O) | 12 mg/mL | 8 mg/mL |
The R-configuration enhances target selectivity by 28-fold compared to the S-enantiomer.
Future Directions
Cocrystal Engineering
Co-crystallization with succinic acid may improve bioavailability (theoretical ΔGsolvation = -5.2 kcal/mol) .
Targeted Drug Delivery
Liposomal encapsulation (85% encapsulation efficiency) could mitigate off-target effects in CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume